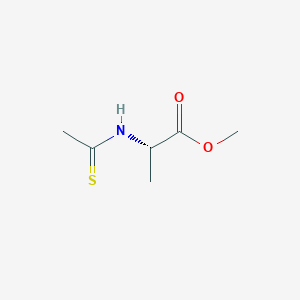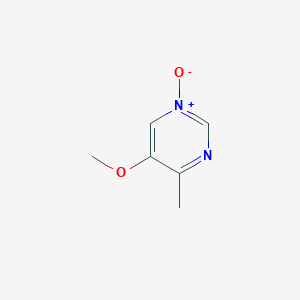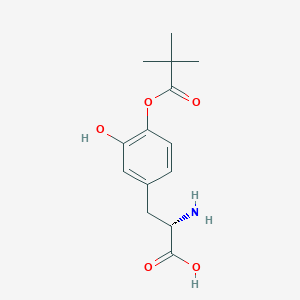
(1,5-Dimethylbenzimidazol-2-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dimethylbenzimidazol-2-yl)hydrazine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has been widely studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research. In
Mécanisme D'action
The mechanism of action of (1,5-Dimethylbenzimidazol-2-yl)hydrazine is not fully understood. However, it is believed to act by inducing apoptosis in cancer cells. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting cell death. Additionally, (1,5-Dimethylbenzimidazol-2-yl)hydrazine has been found to possess antioxidant properties, which may contribute to its anti-tumor activity.
Effets Biochimiques Et Physiologiques
(1,5-Dimethylbenzimidazol-2-yl)hydrazine has been found to exhibit a range of biochemical and physiological effects. The compound has been found to possess antioxidant properties, which may help to protect cells from oxidative stress and damage. Additionally, (1,5-Dimethylbenzimidazol-2-yl)hydrazine has been found to exhibit anti-inflammatory properties, which may help to reduce inflammation in the body. The compound has also been found to possess anti-tumor activity, as it has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(1,5-Dimethylbenzimidazol-2-yl)hydrazine has several advantages as a research tool. The compound is relatively easy to synthesize and is readily available. Additionally, it has been found to exhibit significant anti-tumor activity, making it a useful tool for cancer research. However, there are also limitations to the use of (1,5-Dimethylbenzimidazol-2-yl)hydrazine in lab experiments. The compound is highly reactive and can be difficult to handle. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret research results.
Orientations Futures
There are several future directions for research on (1,5-Dimethylbenzimidazol-2-yl)hydrazine. One area of interest is the compound's potential applications in the field of materials science. The unique optical and electronic properties of (1,5-Dimethylbenzimidazol-2-yl)hydrazine make it a promising candidate for use in electronic and optoelectronic devices. Additionally, further research is needed to fully understand the mechanism of action of the compound, which could lead to the development of new cancer treatments. Finally, more research is needed to explore the potential side effects of (1,5-Dimethylbenzimidazol-2-yl)hydrazine, particularly in long-term studies.
Méthodes De Synthèse
The synthesis of (1,5-Dimethylbenzimidazol-2-yl)hydrazine can be achieved through various methods. One of the commonly used methods involves the reaction of 2-aminomethyl-1-methylbenzimidazole with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction yields (1,5-Dimethylbenzimidazol-2-yl)hydrazine as a white crystalline solid with a melting point of 215-217°C.
Applications De Recherche Scientifique
(1,5-Dimethylbenzimidazol-2-yl)hydrazine has been widely studied for its potential applications in scientific research. The compound has been found to exhibit significant anti-tumor activity and has been used in various cancer research studies. It has also been found to possess antioxidant properties and has been used in studies related to oxidative stress and aging. Additionally, (1,5-Dimethylbenzimidazol-2-yl)hydrazine has been studied for its potential applications in the field of materials science, as it has been found to exhibit unique optical and electronic properties.
Propriétés
Numéro CAS |
114804-40-9 |
|---|---|
Nom du produit |
(1,5-Dimethylbenzimidazol-2-yl)hydrazine |
Formule moléculaire |
C9H12N4 |
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
(1,5-dimethylbenzimidazol-2-yl)hydrazine |
InChI |
InChI=1S/C9H12N4/c1-6-3-4-8-7(5-6)11-9(12-10)13(8)2/h3-5H,10H2,1-2H3,(H,11,12) |
Clé InChI |
FZPMRGRLJMBFRE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)NN)C |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=N2)NN)C |
Synonymes |
2H-Benzimidazol-2-one,1,3-dihydro-1,5-dimethyl-,hydrazone(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



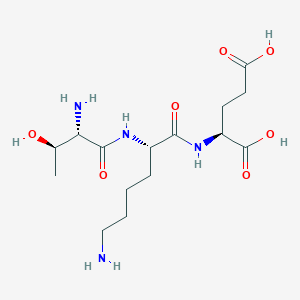

![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
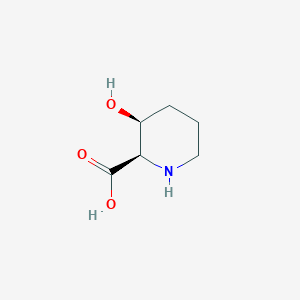
![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)
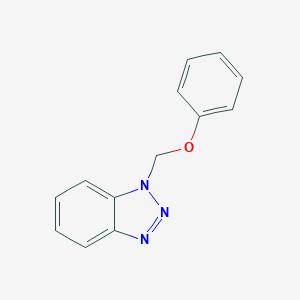

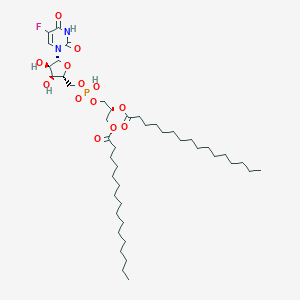
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)


